molecular formula C21H23NO4 B2862377 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid CAS No. 895151-12-9

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid

Cat. No.: B2862377
CAS No.: 895151-12-9
M. Wt: 353.418
InChI Key: FIRUBOXPRAQATF-UHFFFAOYSA-N
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Description

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid (CAS 895151-12-9) is a specialist building block crucial in solid-phase peptide synthesis (SPPS) . With a molecular formula of C21H23NO4 and a molecular weight of 353.41 g/mol, it functions as an Fmoc-protected amino-hexanoic acid spacer . The primary research value of this compound lies in its role as a linker or spacer, integrating a flexible six-carbon chain between peptide sequences and other molecular entities. This spacer arm can enhance the accessibility of conjugated molecules in bioconjugation, improve solubility during synthesis, or reduce steric hindrance in the development of complex biomolecules . The mechanism of action for this reagent is defined by its two key functional groups. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a base-labile protecting group for the primary amine, preventing unwanted side reactions during the coupling of subsequent amino acids . This Fmoc group can be cleanly and efficiently removed under mild basic conditions using reagents like piperidine, revealing the free amino group for further chain elongation without affecting other sensitive protecting groups. The carboxylic acid functional group is activated by standard coupling agents to form a peptide bond with the amino group of a growing peptide chain anchored to a solid support . This compound is particularly valuable in the synthesis of complex peptides and peptide derivatives, as featured in pharmaceutical research for investigating treatments for metabolic diseases and obesity . It enables the precise assembly of peptide-based drugs, diagnostic agents, and other biologically active compounds. As a key synthetic intermediate, this compound is strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14(7-6-12-20(23)24)22-21(25)26-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRUBOXPRAQATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fmoc Protection Using Fmoc Chloride

The most widely employed method involves the reaction of 6-aminohexanoic acid with Fmoc-Cl in a biphasic solvent system. Under alkaline conditions (pH 8–9), the amino group of 6-aminohexanoic acid is deprotonated, enabling nucleophilic attack on the carbonyl carbon of Fmoc-Cl. A typical procedure involves:

  • Dissolving 6-aminohexanoic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.
  • Adding sodium bicarbonate (2.5 equiv.) to maintain pH 8–9.
  • Dropwise addition of Fmoc-Cl (1.1 equiv.) at 0°C, followed by stirring at room temperature for 12–24 hours.
  • Acidification to pH 2 using hydrochloric acid to precipitate the product.
  • Purification via recrystallization from ethanol/water (3:2 v/v).

This method achieves yields of 70–85%, with purity exceeding 95% as confirmed by HPLC. Side reactions, such as di-Fmoc formation, are mitigated by严格控制 stoichiometry and temperature.

Mixed Anhydride Method

An alternative approach utilizes mixed anhydride intermediates to activate the carboxyl group of Fmoc derivatives. Babu et al. demonstrated this method for Fmoc amino acid azides, which can be adapted for Fmoc-6-aminohexanoic acid:

  • Reacting Fmoc-Cl with 6-aminohexanoic acid in tetrahydrofuran (THF) at −15°C.
  • Adding isobutyl chloroformate (1.1 equiv.) and N-methylmorpholine (1.1 equiv.) to form the mixed anhydride.
  • Quenching with sodium azide (NaN₃) to yield the azide derivative, though this step is omitted for direct Fmoc protection.

While this method offers precise control over reaction intermediates, it requires stringent anhydrous conditions and is less favored for large-scale production due to the toxicity of azide byproducts.

Solid-Phase Synthesis Approaches

Recent innovations have integrated Fmoc-6-aminohexanoic acid into solid-phase peptide synthesis (SPPS) workflows. As detailed in a supplemental protocol, the compound serves as a precursor for ketone-containing amino acids via coupling with dimedone:

  • Activating Fmoc-6-aminohexanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
  • Reacting with dimedone (5,5-dimethyl-1,3-cyclohexanedione) to form a ketone-functionalized adduct.
  • Cleavage from the resin using trifluoroacetic acid (TFA) and subsequent purification by flash chromatography.

This method highlights the compound’s utility in synthesizing non-natural amino acids for bioconjugation applications.

Purification and Characterization Techniques

Recrystallization Optimization

A patented purification process resolves challenges associated with crude Fmoc-amino acid products:

  • Dissolving the crude product in ethanol/water (3:2 v/v) at 60–80°C.
  • Gradual cooling to 4°C to induce crystallization.
  • Filtration and washing with cold ethanol/water to remove unreacted Fmoc-Cl and sodium salts.
  • Vacuum drying yields crystalline Fmoc-6-aminohexanoic acid with >99% purity.

Analytical Characterization

  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) confirm purity and identity.
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 339.4 [M+H]⁺, consistent with the molecular formula C₂₀H₂₁NO₄.
  • ¹H NMR (DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 7.68 (t, 2H, Fmoc), 7.42 (t, 2H, Fmoc), 4.32 (d, 2H, Fmoc-CH₂), 3.15 (q, 2H, NH-CH₂), 1.45–1.25 (m, 6H, hexanoic chain).

Applications in Peptide Synthesis and Bioconjugation

Fmoc-6-aminohexanoic acid is pivotal in constructing:

  • Spacer Arms : Its six-carbon chain minimizes steric hindrance in peptide-antigen conjugates.
  • Ketone Handles : Reaction with aminooxy probes enables site-specific protein labeling.
  • Hydrogelators : Self-assembling peptides incorporating this monomer form nanostructures for drug delivery.

Comparative Analysis of Synthesis Methods

Method Yield Purity Scalability Complexity
Direct Fmoc Protection 70–85% >95% High Low
Mixed Anhydride 60–75% 90–95% Moderate High
Solid-Phase Coupling 80–90% >98% Low Moderate

Table 1: Comparison of synthetic routes for Fmoc-6-aminohexanoic acid.

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc group is selectively cleaved under basic conditions to expose the primary amine for subsequent reactions.

Reaction TypeReagents/ConditionsMechanismProductsKey References
Base-induced cleavage20–30% piperidine in DMF or NMP (5–30 min)β-elimination via abstraction of the acidic proton at the 9-position of fluorene, forming dibenzofulvene (DBF)Free amine + DBF-amine adduct

Notes :

  • Deprotection rates depend on solvent polarity and base strength. DBU (2% in DMF) accelerates cleavage to <1 min .

  • DBF intermediates are scavenged by excess piperidine to prevent side reactions .

Coupling Reactions

The carboxylic acid group participates in peptide bond formation via activation reagents.

Reaction TypeReagents/ConditionsMechanismProductsKey References
Carbodiimide-mediated couplingEDC/HOBt or DIC/Oxyma in DMFActivation of carboxylate to O-acylisourea intermediate, followed by nucleophilic attack by aminePeptide bond + urea byproduct
Mixed anhydrideIsobutyl chloroformate/NMMFormation of symmetric anhydride for efficient couplingPeptide bond + CO₂

Optimization Insights :

  • Coupling efficiency exceeds 95% when using 1.5 equivalents of DIC/Oxyma at 25°C .

  • Preactivation (5 min) reduces racemization risk .

Hydrolysis Reactions

Controlled hydrolysis of the hexanoic acid backbone or Fmoc group occurs under extreme conditions.

Reaction TypeReagents/ConditionsMechanismProductsKey References
Acidic hydrolysis6M HCl, 110°C (24–48 hr)Protonation of carbonyl oxygen, cleavage of amide bond5-Aminohexanoic acid + Fmoc-OH
Basic hydrolysis2M NaOH, 60°C (12 hr)Nucleophilic attack by hydroxide on ester groupFluorenylmethanol + sodium hexanoate

Stability Data :

  • Compound remains stable in DMF for >7 days at 25°C (degradation <5%) .

Comparative Analysis of Fmoc-Protected Analogues

Compound NameCAS NumberStructural VariationKey Reactivity Differences
Fmoc-6-Ahx-OH88574-06-56-aminohexanoic acid backboneSlower coupling kinetics due to extended spacer
Fmoc-Lys-OH105047-45-8ε-amino protection on lysineDual reactivity (α- and ε-amines) requires orthogonal protection
Fmoc-Glu-OH121343-82-6Glutamic acid side chainCarboxylate group enables bifunctional conjugation

Scientific Research Applications

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.

    Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules.

    Drug Development: It serves as a building block in the development of peptide-based drugs.

    Material Science: The compound is used in the synthesis of peptide-based materials for various applications.

Mechanism of Action

The mechanism of action of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Positional Isomers and Chain Length Variations

The position of the Fmoc-protected amino group and chain length significantly influence physicochemical properties and reactivity:

Compound Name Chain Length Amino Position Key Properties Reference
5-([Fmoc]amino)hexanoic acid C6 5 Intermediate polarity; spacer in peptides
6-([Fmoc]amino)hexanoic acid (ε-Fmoc-aminocaproic acid) C6 6 Higher solubility in polar solvents
4-([Fmoc]amino)-2-pentanoic acid (65a, 65b) C5 4 Shorter chain; lower steric hindrance
5-([Fmoc]amino)pentanoic acid C5 5 Compact structure; limited applications N/A
  • Key Insight: The 6-aminohexanoic acid isomer (CAS: 88574-06-5) is more hydrophilic than its pentanoic acid counterparts, making it preferable for aqueous-phase reactions. Shorter chains (e.g., pentanoic acid derivatives) may enhance reaction rates in SPPS due to reduced steric hindrance .

Substituent Modifications and Functional Groups

Branching and substituent additions alter steric bulk, solubility, and biological activity:

Compound Name Substituent/Branch Optical Purity ([α]D) Yield (%) Application Reference
(S)-5-Methyl-4-[Fmoc]amino-2-hexanoic acid (65c) Methyl branch at C5 N/A 89 Enhanced rigidity in peptidomimetics
(S)-6-Methyl-4-[Fmoc]amino-2-heptanoic acid (65d) Methyl branch at C6 N/A 88 Increased hydrophobicity
(S)-2-[Fmoc]amino-5-(butyl(methyl)amino)pentanoic acid (2p) Tertiary amine at C5 −9.9 (DMF) 98 Cell-penetrating peptide design
Fmoc-HomoArg(Pbf)-OH (CAS: 401915-53-5) Pbf-protected guanidine N/A N/A Stabilize charged interactions
  • Key Insight : Methyl branches (e.g., 65c, 65d) increase hydrophobicity and steric hindrance, which can delay coupling efficiency in SPPS. Tertiary amines (e.g., 2p) introduce positive charges at physiological pH, enhancing membrane permeability .

Physicochemical Properties

Melting points and spectroscopic data reflect crystallinity and purity:

Compound Name Melting Point (°C) ¹H/¹³C NMR Confirmed HRMS Verified Reference
5-([Fmoc]amino)hexanoic acid Not reported Yes Yes
4-[Fmoc]amino-2-pentanoic acid (65a) 140–141 Yes Yes
4-[Fmoc]amino-2-heptanoic acid (65d) 150 Yes Yes
(S)-2-[Fmoc]amino-4-(piperidin-1-yl)butanoic acid (4) N/A Yes Yes
  • Key Insight : Higher melting points (e.g., 65d at 150°C) correlate with extended alkyl chains or symmetric structures, improving crystallinity for storage .

Biological Activity

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid (Fmoc-Ahx-OH) is a synthetic organic compound widely utilized in peptide synthesis due to its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Fmoc-Ahx-OH is C21H23NO4, with a molecular weight of approximately 367.42 g/mol. The compound features a hexanoic acid backbone, which enhances its solubility and reactivity in various chemical environments. The Fmoc group is commonly employed in organic chemistry to protect amines during the synthesis of peptides.

Biological Activity Overview

While specific biological activity data for Fmoc-Ahx-OH is limited, compounds with similar structures often exhibit significant biological properties. The following aspects are essential for understanding its biological activity:

  • Peptide Synthesis : Fmoc-Ahx-OH serves as a building block in the synthesis of peptides, allowing for the introduction of various amino acids into peptide chains.
  • Stability and Solubility : The Fmoc group enhances the stability and solubility of peptides, potentially increasing their bioavailability and therapeutic efficacy.
  • Pharmacological Potential : Derivatives of amino acids are frequently studied for their roles in pharmaceuticals, particularly in drug design targeting various biological pathways.

Synthesis and Characterization

The synthesis of Fmoc-Ahx-OH involves multi-step reactions that allow precise control over the final structure and purity of the compound. Typical methods include:

  • Fmoc Protection : The amine group is protected using the Fmoc strategy to prevent premature reactions during peptide assembly.
  • Coupling Reactions : Coupling agents facilitate the formation of peptide bonds between amino acids.

Case Studies

Research has demonstrated that modifications to the Fmoc group can significantly affect binding affinities and biological activities. For instance:

  • Peptide Interaction Studies : Investigations into how structural changes influence pharmacodynamics have shown that certain modifications enhance binding to target proteins involved in disease pathways.

Comparative Analysis

The following table compares Fmoc-Ahx-OH with structurally similar compounds to highlight unique features and potential applications:

Compound NameCAS NumberSimilarityUnique Features
6-Aminohexanoic acid173690-47-60.59Simple amino acid structure without protective groups.
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid180181-05-90.97Contains a piperidine ring, altering its biological activity potential.
1-Fmoc-Azetidine-3-carboxylic acid193693-64-00.90Incorporates an azetidine ring; used in cyclic peptide synthesis.
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid2172470-71-00.88Features an additional amide linkage enhancing stability.

Q & A

Q. What are the standard synthetic routes for 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by coupling reactions using activating agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in aprotic solvents (e.g., DMF or dichloromethane). Key steps include:

  • Amino Protection : Reacting hexanoic acid derivatives with Fmoc-Cl under basic conditions (e.g., sodium bicarbonate) to introduce the Fmoc group .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate the product .
  • Optimization : Adjusting reaction temperature (e.g., 0–25°C), stoichiometry of coupling reagents, and solvent polarity to minimize side reactions (e.g., racemization) and maximize yield (>70%) .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Handling : Use gloves, lab coats, and eye protection to avoid skin/eye contact (GHS hazard codes: H315, H319) . Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from light, moisture, and incompatible materials (strong acids/bases, oxidizing agents) .
  • Stability : The compound is stable under recommended conditions but may degrade upon prolonged exposure to heat (>40°C) or humidity, leading to Fmoc group cleavage .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Fmoc group integration (e.g., aromatic protons at δ 7.2–7.8 ppm) and hexanoic acid chain conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 265–280 nm) to assess purity (>95%) and detect degradation products .

Q. How can researchers resolve contradictions in reported reactivity or stability data for Fmoc-protected amino acids like this compound?

Discrepancies often arise from:

  • Reaction Conditions : Microwave-assisted synthesis (e.g., 50–80°C, 10–30 min) can improve yields compared to traditional thermal methods .
  • Analytical Variability : Cross-validate results using orthogonal techniques (e.g., NMR + MS) to confirm structural assignments .
  • Impurity Profiles : Use preparative HPLC to isolate trace by-products (e.g., diastereomers or hydrolyzed Fmoc derivatives) for characterization .

Q. What strategies are recommended for incorporating this compound into solid-phase peptide synthesis (SPPS) while minimizing side reactions?

  • Coupling Efficiency : Use HBTU (O-benzotriazole-tetramethyluronium hexafluorophosphate) or PyBOP as activators in DMF, with DIEA (N,N-diisopropylethylamine) as a base .
  • Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group without cleaving the peptide-resin bond .
  • Side-Chain Protection : Ensure compatibility with other protecting groups (e.g., tert-butyl for carboxylic acids) to prevent premature deprotection .

Methodological Considerations

Q. How can researchers mitigate hazards associated with this compound during experimental workflows?

  • Exposure Control : Use local exhaust ventilation and respiratory protection (N95 masks) if handling powders .
  • Waste Disposal : Collect residues in designated containers for incineration by licensed facilities, adhering to EPA/DOT regulations .
  • Emergency Protocols : For spills, avoid dry sweeping; use damp cloths and dispose of contaminated materials as hazardous waste .

Q. What are the implications of stereochemical purity in this compound for peptide assembly?

  • Chiral Integrity : Racemization during coupling can lead to diastereomeric peptides. Monitor via circular dichroism (CD) or chiral HPLC .
  • Synthetic Design : Opt for low-basicity conditions (e.g., DIPEA instead of TEA) and minimize reaction times to preserve stereochemistry .

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